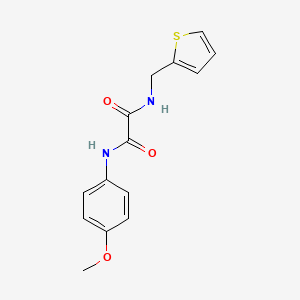
(E)-N-(5-bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(5-bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the thiazole family and is widely used as a fluorescent probe in biochemical and physiological studies. It has been shown to possess excellent photophysical properties, making it an ideal candidate for various applications.
Scientific Research Applications
Thiazole Derivatives in Drug Development
Thiazole rings are a prominent feature in medicinal chemistry due to their broad spectrum of biological activities. Compounds featuring thiazole structures have been explored for various pharmacological applications, including but not limited to anticancer, antibacterial, antifungal, and anti-inflammatory effects. The versatility of thiazole derivatives stems from their ability to interact with diverse biological targets, demonstrating the potential utility of such compounds in drug development and therapeutic interventions.
For instance, thiazole derivatives have been reviewed for their roles in synthesizing compounds with significant biological activities. These activities range from antimicrobial to anticancer properties, highlighting the thiazole ring's utility as a core structure for developing new therapeutic agents (Leoni, Locatelli, Morigi, & Rambaldi, 2014). Similarly, another review emphasized the therapeutic applications of thiazole derivatives, showcasing their potential in addressing a variety of diseases and conditions, including infectious diseases and cancer (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).
Thiazole-Based Compounds in Optoelectronic Materials
Besides pharmacological applications, thiazole derivatives have also found applications in the field of optoelectronics. The incorporation of thiazole and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials are used in devices such as organic light-emitting diodes (OLEDs), highlighting the diverse applicability of thiazole derivatives beyond drug development (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
5-bromo-4-(4-methylphenyl)-N,3-diphenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2S.BrH/c1-16-12-14-17(15-13-16)20-21(23)26-22(24-18-8-4-2-5-9-18)25(20)19-10-6-3-7-11-19;/h2-15H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNZOAZLNQMNKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


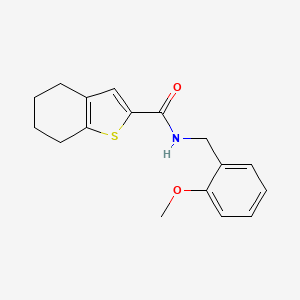

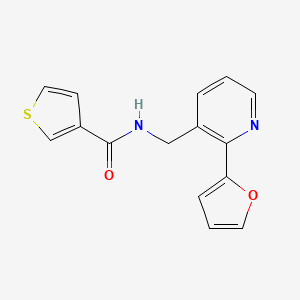
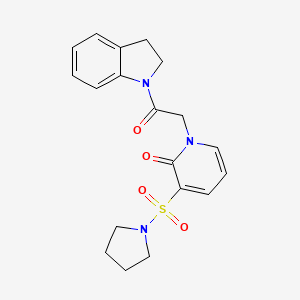
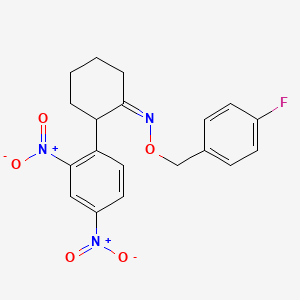
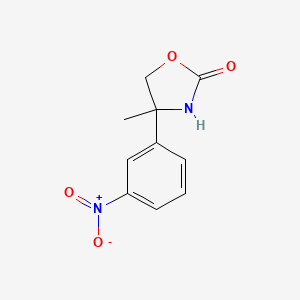
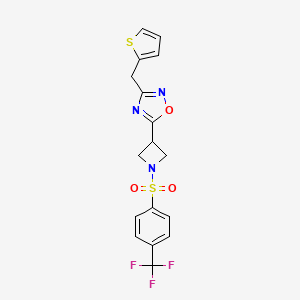
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)
![4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2394914.png)
![2-[(6-Methoxypyridin-3-yl)-[(2-methyl-1,3-oxazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2394918.png)
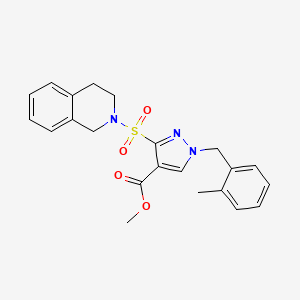
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2394920.png)
